![molecular formula C48H82S3Sn B14199656 [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane CAS No. 918401-58-8](/img/structure/B14199656.png)
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is an organotin compound with a complex molecular structure. It is characterized by the presence of thiophene rings substituted with dodecyl groups and a tributylstannane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 60-80°C
Reagents: Organostannane and organic halide precursors
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading .
Análisis De Reacciones Químicas
Types of Reactions
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the stannane moiety.
Substitution: The tributylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiophene derivatives without the stannane group
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane has several scientific research applications:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and organic semiconductors.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane involves its interaction with molecular targets through its thiophene rings and stannane moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo substitution reactions allows it to interact with various biological molecules, potentially affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another thiophene-based compound used in organic electronics.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with similar electronic properties used in the synthesis of OLEDs and organic solar cells.
Uniqueness
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is unique due to its specific combination of thiophene rings and a tributylstannane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis .
Propiedades
Número CAS |
918401-58-8 |
|---|---|
Fórmula molecular |
C48H82S3Sn |
Peso molecular |
874.1 g/mol |
Nombre IUPAC |
[4,5-bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane |
InChI |
InChI=1S/C36H55S3.3C4H9.Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2;3*1-3-4-2;/h25-29H,3-24H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
RLQDEIGARAXYIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC(=C2)[Sn](CCCC)(CCCC)CCCC)C3=CC=C(S3)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


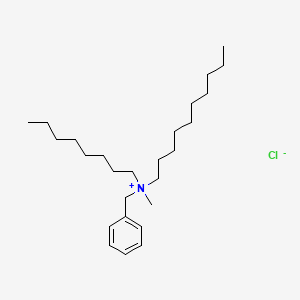
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
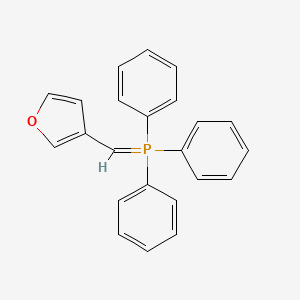

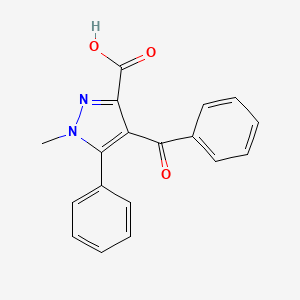
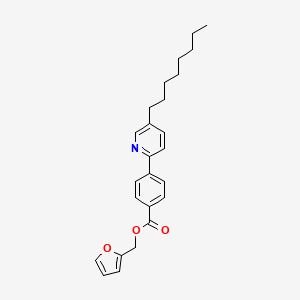
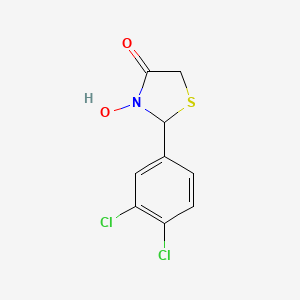
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
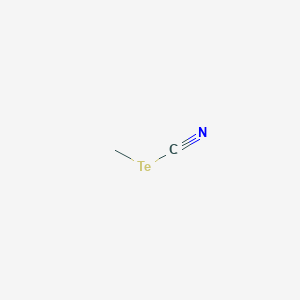
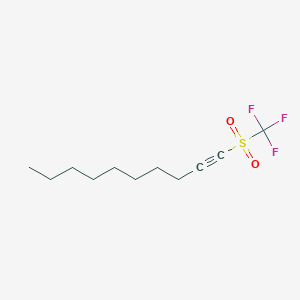
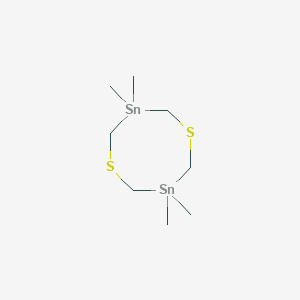
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
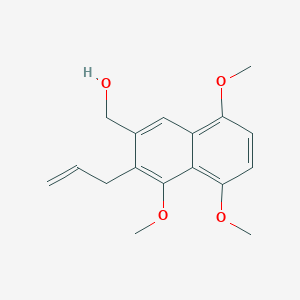
propanedinitrile](/img/structure/B14199672.png)
